H-Ala-Val-NH2 HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Ala-Val-NH2 HCl, also known as N-(L-alanyl)-L-valinamide hydrochloride, is a dipeptide compound consisting of alanine and valine residues. It is commonly used in peptide synthesis and research due to its stability and reactivity. The hydrochloride salt form enhances its solubility in aqueous solutions, making it easier to handle in various experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-Val-NH2 HCl typically involves the coupling of L-alanine and L-valine residues. This can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. In SPPS, the process begins with the attachment of the first amino acid (L-alanine) to a solid resin. The subsequent amino acid (L-valine) is then coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The process is optimized for high yield and purity, often involving automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
H-Ala-Val-NH2 HCl can undergo various chemical reactions, including:
Oxidation: The amino groups in the peptide can be oxidized to form nitroso or nitro derivatives.
Reduction: The peptide can be reduced to form amine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted peptide derivatives.
Scientific Research Applications
H-Ala-Val-NH2 HCl has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide reactions.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery vehicle and in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of H-Ala-Val-NH2 HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. This binding can modulate the activity of the target, leading to various biological effects. The specific pathways involved depend on the context of its use, such as in enzyme inhibition or receptor activation studies.
Comparison with Similar Compounds
H-Ala-Val-NH2 HCl can be compared with other dipeptide compounds, such as H-Ala-Ala-NH2 HCl and H-Val-Val-NH2 HCl. While these compounds share similar structural features, their unique amino acid compositions confer different properties and reactivities. For example:
H-Ala-Ala-NH2 HCl: Consists of two alanine residues, making it less hydrophobic compared to this compound.
H-Val-Val-NH2 HCl: Consists of two valine residues, making it more hydrophobic and potentially more reactive in hydrophobic environments.
The uniqueness of this compound lies in its balanced hydrophobicity and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2.ClH/c1-4(2)6(7(10)12)11-8(13)5(3)9;/h4-6H,9H2,1-3H3,(H2,10,12)(H,11,13);1H/t5-,6-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOCCEZZYIMGRI-GEMLJDPKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C(C)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.